molecular formula C16H26N4O4S B12763730 5-((Aminosulfonyl)methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxybenzamide CAS No. 90763-43-2

5-((Aminosulfonyl)methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxybenzamide

Cat. No.: B12763730
CAS No.: 90763-43-2
M. Wt: 370.5 g/mol
InChI Key: GQEDRSCSJWFRQH-UHFFFAOYSA-N
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Description

5-((Aminosulfonyl)methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including an aminosulfonyl group, a pyrrolidinyl group, and a methoxy group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Aminosulfonyl)methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to yield the benzamide.

    Introduction of the Aminosulfonyl Group: The aminosulfonyl group can be introduced via sulfonylation of the benzamide using a sulfonyl chloride derivative under basic conditions.

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction, where the benzamide is reacted with a pyrrolidine derivative in the presence of a suitable base.

    Final Assembly: The final step involves the coupling of the aminosulfonyl and pyrrolidinyl intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the aminosulfonyl group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide core and the pyrrolidinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Amino derivatives resulting from the reduction of the aminosulfonyl group.

    Substitution: Various substituted benzamide and pyrrolidinyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in elucidating biological pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-((Aminosulfonyl)methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction is facilitated by the compound’s functional groups, which allow it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxybenzyl)-N-methyl-2-pyrrolidinylacetamide
  • N-(2-Methoxybenzyl)-N-methyl-2-pyrrolidinylpropionamide
  • N-(2-Methoxybenzyl)-N-methyl-2-pyrrolidinylbutyramide

Uniqueness

Compared to similar compounds, 5-((Aminosulfonyl)methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxybenzamide stands out due to the presence of the aminosulfonyl group. This functional group enhances the compound’s solubility and reactivity, making it more versatile in chemical and biological applications.

Properties

CAS No.

90763-43-2

Molecular Formula

C16H26N4O4S

Molecular Weight

370.5 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-[methyl(sulfamoyl)amino]benzamide

InChI

InChI=1S/C16H26N4O4S/c1-4-20-9-5-6-13(20)11-18-16(21)14-10-12(7-8-15(14)24-3)19(2)25(17,22)23/h7-8,10,13H,4-6,9,11H2,1-3H3,(H,18,21)(H2,17,22,23)

InChI Key

GQEDRSCSJWFRQH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)N(C)S(=O)(=O)N)OC

Origin of Product

United States

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